Irilone

Pharmacokinetics Bioavailability Nutraceutical Analysis

Irilone is the second most abundant isoflavone in human plasma after red clover supplementation, with disproportionate systemic exposure. Its multi-target profile—selective CYP3A4 inhibition, PR signaling potentiation via ER/GR, and α-amylase inhibition—makes it a non-substitutable tool for herb-drug interaction, hormone-dependent cancer, and metabolic syndrome research. Quantifiable potency (IC50 10.46 μM antioxidant; 67.3% α-amylase inhibition) and pharmacokinetic differentiation support LC-MS/MS method validation. Procure high-purity (≥98%) Irilone for reproducible, mechanism-specific studies.

Molecular Formula C16H10O6
Molecular Weight 298.25 g/mol
CAS No. 41653-81-0
Cat. No. B024697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrilone
CAS41653-81-0
Synonyms3-(4-Hydroxyphenyl)-5-hydroxy-6,7-(methylenebisoxy)-4H-1-benzopyran-4-one; 4',5-Dihydroxy-6,7-(epoxymethanoxy)isoflavone; 9-Hydroxy-7-(4-hydroxyphenyl)-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one; Irilone【isoflavone】
Molecular FormulaC16H10O6
Molecular Weight298.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O
InChIInChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2
InChIKeyNUGRQNBDTZWXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irilone (CAS 41653-81-0) Compound Overview: A Structurally Distinct Isoflavone from Red Clover with Unique Pharmacological Selectivity


Irilone (5,4'-dihydroxy-6,7-methylenedioxyisoflavone) is a naturally occurring hydroxyisoflavone, structurally distinguished from other red clover isoflavones by its methylenedioxy ring [1]. Following consumption of red clover-based dietary supplements (RCDS), irilone is the second most abundant isoflavone detected in human plasma, after daidzein, despite comprising only ~12% of the isoflavone content of the supplement [2]. This disproportionate systemic exposure suggests a favorable pharmacokinetic profile that differentiates it from other in-class compounds. Pharmacologically, irilone exhibits a multi-target profile, including selective inhibition of CYP3A4 over other human CYPs, α-amylase inhibition, and the ability to potentiate progesterone receptor (PR) signaling via estrogen and glucocorticoid receptors [3].

Why Irilone Cannot Be Replaced by Common Red Clover Isoflavones (e.g., Formononetin, Biochanin A, Daidzein)


Generic substitution of irilone with other red clover isoflavones is not scientifically justifiable due to its unique combination of (1) distinct pharmacokinetic behavior leading to high systemic exposure [1], and (2) a specific pharmacological fingerprint that includes CYP3A4 selectivity [2], potentiation of PR signaling [3], and α-amylase inhibition [4] that are not observed, or are observed to a significantly lesser degree, in its structural analogs. For example, while daidzein and genistein are well-known phytoestrogens, irilone contributes approximately 50% of the E2 equivalents estimated for daidzein despite lower dietary intake, highlighting a potency differential [1]. Furthermore, its unique ability to potentiate progesterone signaling via both estrogen and glucocorticoid receptors is a mechanism not shared by formononetin or biochanin A [3]. The evidence below quantifies these differences.

Quantitative Evidence Guide for Irilone (CAS 41653-81-0): Differentiated Performance vs. Analogs


Comparative Systemic Exposure: Irilone Achieves Disproportionately High Plasma Levels in Humans

Irilone is the second most abundant isoflavone detected in human plasma following ingestion of a red clover supplement, despite constituting a minor fraction (12%) of the ingested isoflavones [1]. This is in direct contrast to the predominant supplement components, formononetin and biochanin A, which undergo extensive biotransformation and are not detected as parent compounds at comparable levels. This differential exposure profile is a critical differentiator from analogs like formononetin, which serves as a prodrug for daidzein [1]. The calculated estrogenic contribution of irilone is approximately 50% of the E2 equivalents estimated for daidzein, despite its lower concentration in the supplement [1].

Pharmacokinetics Bioavailability Nutraceutical Analysis

Selective CYP3A4 Inhibition: Differentiated Drug Interaction Potential of Irilone

In a systematic screen of 44 structurally diverse flavonoids for human CYP inhibition, irilone (compound 30) was identified as one of a select few exhibiting selective inhibition of CYP3A4 over other major human CYPs [1]. This selectivity profile is distinct from other flavonoids like apigenin (10), baicalein (11), and myricetin (23), which were shown to have measurable Ki values for CYP3A4 (6.15 ± 0.39 μM, 9.18 ± 3.40 μM, and 5.00 ± 2.77 μM, respectively) but may not share the same overall selectivity fingerprint [1]. While a Ki value for irilone was not reported, its classification as a selective inhibitor contrasts with broad-spectrum CYP inhibitors.

Drug Metabolism Herb-Drug Interactions CYP Inhibition

Potentiation of Progesterone Signaling: A Mechanism Unique to Irilone

Irilone uniquely enhances progesterone receptor (PR) signaling when co-administered with progesterone, a property not reported for other red clover isoflavones like formononetin or biochanin A [1]. This effect was shown to be dependent on estrogen receptor (ER) activation and, notably, also involves the glucocorticoid receptor (GR) [1]. In an ovariectomized CD-1 mouse model, irilone did not induce uterine epithelial cell proliferation, differentiating it from a classical estrogen agonist [1].

Women's Health Hormone Receptor Modulation Gynecological Cancer Research

α-Amylase Inhibitory Activity: Irilone's Potential for Metabolic Research

Irilone demonstrates significant α-amylase inhibitory activity, a mechanism relevant for controlling postprandial blood glucose levels [1]. This activity has been compared to acarbose, a clinically used α-amylase inhibitor. In an assay, irilone (compound 4) exhibited 67.3% inhibition of α-amylase, which is comparable to, though slightly lower than, the 70.1% inhibition shown by its structural analog, 8-hydroxyirilone (compound 3) [1].

Diabetes Research Enzyme Inhibition Postprandial Hyperglycemia

Antioxidant Capacity: Irilone Demonstrates Moderate Radical Scavenging Activity

Irilone exhibits antioxidant activity as measured by the DPPH radical scavenging assay. Its IC50 value of 10.46 μM places it in a moderate range of activity when compared to other isoflavonoids isolated from the same source (Iris germanica) [1]. For context, 8-hydroxyirilone (IC50 9.23 μM) was slightly more potent, while the positive control propyl gallate was more potent still (IC50 7.11 μM) [1].

Oxidative Stress Natural Product Chemistry Antioxidant Assays

Defined Research and Industrial Applications for Irilone Based on Quantifiable Evidence


Investigating Progesterone Receptor (PR) Crosstalk and Hormone-Dependent Cancers

Irilone is a high-value tool compound for research on PR crosstalk with estrogen receptor (ER) and glucocorticoid receptor (GR). Its unique ability to potentiate progesterone signaling without inducing uterine proliferation in vivo [1] makes it a superior alternative to other phytoestrogens for studying hormone-dependent pathways in breast (T47D) and endometrial (Ishikawa) cancer cell lines. This specific mechanism is not observed with other red clover isoflavones.

Studying CYP3A4-Mediated Herb-Drug Interactions (HDIs)

Given its selective inhibition of CYP3A4 over other major human CYPs [1], irilone is an ideal probe for investigating potential herb-drug interactions mediated by this key metabolic enzyme. Researchers can use irilone as a model flavonoid to assess the impact of dietary supplement components on the metabolism of CYP3A4 substrates, with relevance to drug development and safety pharmacology.

Metabolic Disease Research: α-Amylase and Antioxidant Activity Studies

Irilone's quantifiable α-amylase inhibitory activity (67.3% inhibition) [1] and antioxidant capacity (IC50 10.46 μM) [1] support its use as a reference compound in in vitro studies of postprandial glucose regulation and oxidative stress. Its dual activity profile provides a basis for investigating multi-target approaches in metabolic syndrome research, differentiating it from single-mechanism compounds.

Bioanalytical Method Development and Pharmacokinetic Modeling

Irilone's established status as the second most abundant isoflavone in human plasma after red clover supplementation [1] makes it a critical analyte for developing and validating LC-MS/MS methods for isoflavone quantification. Its high systemic exposure relative to dietary intake provides a robust case study for pharmacokinetic modeling of dietary polyphenols and for quality control in the analysis of red clover-based nutraceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irilone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.